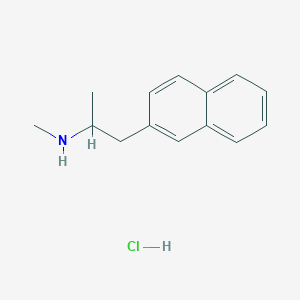
N-methyl-1-(naphthalen-2-yl)propan-2-amine,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(naphthalen-2-yl)propan-2-amine, monohydrochloride: is a compound that belongs to the class of amphetamine-based new psychoactive substances (NPS). It is structurally related to methamphetamine, with the phenyl group of methamphetamine substituted by a naphthyl group . It has been reported to cause excessive release of serotonin and is classified as an empathogen or entactogen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(naphthalen-2-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the amine group.
Alkylation: The naphthalene derivative is alkylated using appropriate reagents to form the propan-2-amine structure.
Methylation: The final step involves the methylation of the amine group to form N-methyl-1-(naphthalen-2-yl)propan-2-amine.
Industrial Production Methods: This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the amine group, converting it to secondary or primary amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products:
Hydroxylated Derivatives: Formed through oxidation.
Secondary and Primary Amines: Formed through reduction.
Substituted Naphthalenes: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Analytical Studies: Used in studies involving liquid chromatography and mass spectrometry to understand its metabolic pathways.
Biology:
Neurotransmitter Release: Studied for its effects on the release of serotonin, norepinephrine, and dopamine.
Medicine:
Pharmaceutical Research: Screened for potential therapeutic applications, although its use is limited due to its psychoactive properties.
Industry:
Mechanism of Action
Molecular Targets and Pathways: N-methyl-1-(naphthalen-2-yl)propan-2-amine acts as a releasing agent for serotonin, norepinephrine, and dopamine. It binds to the transporters of these neurotransmitters, causing their release into the synaptic cleft . The excessive release of these neurotransmitters leads to the empathogenic and entactogenic effects observed with this compound .
Comparison with Similar Compounds
Methamphetamine: Structurally similar but with a phenyl group instead of a naphthyl group.
N-methyl-5-(2-aminopropyl)benzofuran (5-MAPB): Another methamphetamine-based substance with a heterocyclic ring substitution.
Naphthylaminopropane: A non-neurotoxic experimental drug with a similar naphthalene structure.
Uniqueness: N-methyl-1-(naphthalen-2-yl)propan-2-amine is unique due to its naphthyl substitution, which imparts distinct pharmacological properties compared to other amphetamine-based substances .
Properties
Molecular Formula |
C14H18ClN |
|---|---|
Molecular Weight |
235.75 g/mol |
IUPAC Name |
N-methyl-1-naphthalen-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H17N.ClH/c1-11(15-2)9-12-7-8-13-5-3-4-6-14(13)10-12;/h3-8,10-11,15H,9H2,1-2H3;1H |
InChI Key |
BSYHSGIYKPSUGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















